1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents like N-bromosuccinimide (NBS) being commonly used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives and similar heterocyclic compounds:
Imidazoles: Similar to benzimidazoles, imidazoles are known for their antifungal and antibacterial activities.
Piperazinyl benzimidazoles: These compounds have shown comparable antifungal activity against Candida albicans.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H19N3O/c1-25-18-13-11-17(12-14-18)22-21-23-19-9-5-6-10-20(19)24(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
VVAMEGBDMWMBEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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